1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride
Description
Structural Features and Nomenclature
The structural architecture of this compound encompasses several distinct molecular components that contribute to its unique chemical and biological properties. The compound possesses a molecular formula of C15H21ClN4O2 and a molecular weight of 324.80 grams per mole, as documented in the PubChem database. The systematic nomenclature reflects the presence of multiple heterocyclic systems, with the primary structure consisting of a 1,4-diazepane ring linked through a methylene bridge to a 1,2,4-oxadiazole moiety that bears a 4-methoxyphenyl substituent at the 3-position.
The 1,2,4-oxadiazole component represents a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom in specific positional arrangements that confer distinctive electronic properties. This heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to form specific hydrogen bonding interactions, making it particularly valuable when the instability of traditional functional groups presents challenges in pharmaceutical applications. The methoxyphenyl substituent at the 3-position of the oxadiazole ring introduces electron-donating characteristics that can influence both the electronic distribution within the heterocycle and the overall molecular interactions with biological targets.
The 1,4-diazepane ring system constitutes a seven-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions, creating a flexible molecular framework that can adopt various conformational states. This structural flexibility is crucial for biological activity, as it allows the molecule to adapt to different binding site geometries in target proteins. The connection between the diazepane and oxadiazole systems through a methylene linker provides sufficient spatial separation to allow independent conformational movements while maintaining overall molecular integrity.
| Structural Component | Chemical Feature | Functional Significance |
|---|---|---|
| 1,2,4-Oxadiazole Ring | Five-membered heterocycle with N-N-O arrangement | Bioisosteric replacement for esters/amides |
| 4-Methoxyphenyl Group | Electron-donating aromatic substituent | Modulates electronic properties and binding interactions |
| Methylene Linker | Single carbon bridge | Provides conformational flexibility |
| 1,4-Diazepane Ring | Seven-membered saturated diaza heterocycle | Contributes to molecular recognition and binding |
| Hydrochloride Salt | Chloride counterion | Enhances solubility and stability |
The compound is catalogued under the Chemical Abstracts Service number 1417568-54-7 and is known by several alternative names, including 5-((1,4-Diazepan-1-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride and 5-(1,4-diazepan-1-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride. These nomenclature variations reflect different systematic naming conventions and highlight the structural relationships between the various molecular components.
Historical Development in Heterocyclic Chemistry
The development of this compound is rooted in the rich historical evolution of heterocyclic chemistry, particularly the discovery and subsequent development of both oxadiazole and diazepane ring systems. The foundational work on 1,2,4-oxadiazoles traces back to 1884, when Tiemann and Krüger achieved the first synthesis of this heterocyclic system, originally classifying it as azoxime or furo[ab1]diazole. This pioneering work established the fundamental synthetic approaches that would later enable the development of more complex derivatives incorporating multiple heterocyclic elements.
The historical significance of 1,2,4-oxadiazoles in medicinal chemistry became apparent approximately 80 years after their initial discovery, when researchers began to recognize their unique photochemical rearrangement properties and potential biological activities. The systematic study of biological activities for 1,2,4-oxadiazole derivatives commenced in the early 1940s, leading to the identification of the first commercial drug containing this heterocycle, Oxolamine, which was introduced as a cough suppressant approximately 20 years later. This milestone demonstrated the therapeutic potential of oxadiazole-containing compounds and sparked increased research interest in this chemical class.
The evolution of 1,2,4-oxadiazole chemistry has been characterized by continuous methodological improvements in synthetic approaches. The classical synthetic route involves the heterocyclization between amidoximes and carboxylic acid derivatives, a method that has been refined through the development of various coupling reagents and reaction conditions. Alternative approaches include 1,3-dipolar cycloaddition reactions between nitriles and nitrile oxides, providing access to diverse substitution patterns and enabling the preparation of increasingly complex molecular architectures.
The development of diazepane chemistry has followed a parallel trajectory, with particular emphasis on the versatility of these seven-membered heterocycles in pharmaceutical applications. The unique physiochemical and structural qualities of diazepine compounds have led researchers to investigate their effects against a wide spectrum of drug targets beyond traditional applications. The seven-membered ring system provides conformational flexibility that is particularly advantageous for binding to diverse protein targets, making diazepanes valuable scaffolds for drug development programs.
| Time Period | Development Milestone | Scientific Impact |
|---|---|---|
| 1884 | First synthesis of 1,2,4-oxadiazoles by Tiemann and Krüger | Established fundamental heterocyclic framework |
| 1940s | Beginning of biological activity studies | Recognition of therapeutic potential |
| 1960s | Introduction of Oxolamine as first commercial drug | Validation of clinical utility |
| 2014 | Documentation of compound in PubChem database | Systematic cataloguing and availability for research |
The specific compound this compound was first documented in chemical databases in 2014, representing a relatively recent addition to the oxadiazole chemical space. This timing coincides with increased interest in multi-target therapeutic approaches and the recognition that compounds incorporating multiple pharmacophoric elements can offer advantages over single-target molecules. The development of this specific structure reflects advances in synthetic methodology that enable the efficient combination of different heterocyclic systems while maintaining favorable physicochemical properties.
Significance in Medicinal Chemistry and Pharmacology
The medicinal chemistry significance of this compound extends across multiple therapeutic areas, reflecting the versatility inherent in its dual heterocyclic architecture. The compound demonstrates particular promise in anticancer research, where its mechanism of action involves the inhibition of succinate dehydrogenase, a key enzyme in cellular respiration that plays crucial roles in mitochondrial function and energy metabolism. This inhibition leads to disruption of normal cellular respiration processes and results in increased production of reactive oxygen species, which can induce oxidative stress specifically in cancer cells.
The pharmacological profile of this compound is enhanced by the bioisosteric properties of the 1,2,4-oxadiazole ring system, which serves as an effective replacement for ester and amide functional groups in pharmaceutical applications. This bioisosteric relationship is particularly valuable because oxadiazoles maintain the hydrogen bonding capabilities of traditional functional groups while offering improved metabolic stability and resistance to hydrolytic degradation. The enhanced stability profile translates to potentially improved pharmacokinetic properties, including extended half-life and reduced susceptibility to metabolic inactivation.
Research into 1,2,4-oxadiazole derivatives has revealed their broad spectrum of biological activities, encompassing anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. This diverse activity profile suggests that compounds containing the 1,2,4-oxadiazole framework, such as the compound under study, may exhibit multiple therapeutic mechanisms and could be valuable for treating complex diseases that involve multiple pathophysiological pathways.
The diazepane component contributes additional pharmacological value through its ability to interact with various protein targets. Diazepine-based compounds have demonstrated activity against farnesyltransferases, mitogen activated protein kinase-activated protein kinase 2, Hepatitis C NS5B RNA polymerase, and histone deacetylases. The seven-membered ring structure provides conformational flexibility that enables adaptation to different binding site geometries, potentially allowing the compound to engage multiple targets with varying spatial requirements.
| Therapeutic Area | Mechanism of Action | Clinical Relevance |
|---|---|---|
| Oncology | Succinate dehydrogenase inhibition | Selective cancer cell targeting through oxidative stress |
| Metabolic Disorders | Cellular respiration modulation | Potential applications in mitochondrial dysfunction |
| Infectious Diseases | Multi-target antimicrobial activity | Broad-spectrum pathogen inhibition |
| Inflammatory Conditions | Oxidative stress modulation | Anti-inflammatory through cellular mechanism |
The agricultural applications of this compound represent an additional dimension of its significance, with demonstrated biological activity against various pathogens and pests. This dual utility in both medicinal and agricultural contexts reflects the broad-spectrum biological activity that can result from the combination of oxadiazole and diazepane pharmacophores. The ability to target both human disease mechanisms and agricultural pest control represents a valuable characteristic for compounds that can serve multiple societal needs.
Current research trends indicate growing interest in 1,2,4-oxadiazole derivatives as components of combination therapies and multi-target therapeutic approaches. The scientific literature shows that interest in biological applications of 1,2,4-oxadiazoles has doubled in the last fifteen years, reflecting increased recognition of their therapeutic potential. This compound exemplifies the modern pharmaceutical approach of developing molecules that can simultaneously engage multiple biological targets, potentially offering improved therapeutic outcomes compared to single-target approaches.
Properties
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2.ClH/c1-20-13-5-3-12(4-6-13)15-17-14(21-18-15)11-19-9-2-7-16-8-10-19;/h3-6,16H,2,7-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWLAUJYOKHORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2,4-Oxadiazole Derivatives
The core heterocyclic structure, 1,2,4-oxadiazole, can be synthesized through cyclization of amidoximes with carboxylic derivatives or aldehydes . According to recent reviews, this process is efficient at ambient temperature, utilizing one-pot reactions that involve amidoximes and carboxylic compounds or aldehydes in aprotic solvents like DMSO, with inorganic bases facilitating cyclization. The advantages include high efficiency, simplicity, and suitability for thermosensitive compounds, making it highly applicable in medicinal chemistry.
- Cyclization reactions often involve converting O-acylamidoximes into 1,2,4-oxadiazoles via cyclization under basic conditions.
- One-pot synthesis from amidoximes and aldehydes has been demonstrated to produce oxadiazoles efficiently, with high yields and minimal purification steps.
Formation of the Diazepane Ring
The diazepane ring, a seven-membered heterocycle, can be synthesized through condensation reactions involving suitable diamine precursors . Specifically, derivatives such as 1,4-diazepanes are prepared by nucleophilic substitution or cyclization of appropriate amino compounds, often under reflux conditions with acid catalysts.
- The synthesis of 1,4-diazepines from enaminones or related intermediates involves cyclization under acid catalysis, notably with trifluoroacetic acid or heteropolyacids, yielding the diazepane core efficiently.
- These reactions are typically optimized to improve yield and reduce reaction times.
Catalytic Methods for Enhanced Synthesis
Use of Heteropolyacids (HPAs) as Catalysts
Recent advancements have shown that heteropolyacids (HPAs) , especially Keggin-type heteropolyacids, serve as highly effective catalysts for the synthesis of diazepine derivatives, including diazepanes linked to oxadiazole groups.
- HPAs catalyze the cyclization of enaminones and aldehydes to produce 1,4-diazepines with high yields and shorter reaction times.
- The catalytic process involves refluxing a mixture of precursor compounds and aldehydes in ethanol with a small percentage of HPA, followed by filtration and washing to isolate the product.
- These catalysts are reusable, environmentally friendly, and improve the efficiency of the synthesis.
Data table summarizing catalytic conditions:
| Catalyst Type | Catalyst Amount | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Catalytic amount | Ethanol | Longer (hours) | Moderate | Conventional acid catalyst |
| Keggin heteropolyacid | 1 mol% | Ethanol | Shorter (hours) | High (up to 90%) | Reusable, environmentally friendly |
Reaction Conditions and Optimization
- Reflux in ethanol is the typical solvent system.
- Catalyst loading is generally around 1 mol% for heteropolyacids.
- Reaction times are significantly reduced with heteropolyacids compared to traditional acids.
- Work-up involves filtration, washing, and solvent evaporation, with catalyst recovery for reuse.
Practical Synthesis Protocols
Based on the literature, a typical procedure for synthesizing the target compound involves:
- Preparation of the precursor mixture: Dissolving the appropriate aldehyde and amine derivatives in ethanol.
- Catalyst addition: Adding 1 mol% of heteropolyacid catalyst.
- Refluxing: Heating under reflux with stirring for a specified period (usually 2-6 hours).
- Monitoring: Reaction progress via TLC.
- Isolation: Concentrating the mixture under reduced pressure, filtering, and washing the precipitate.
- Purification: Recrystallization from ethanol or other suitable solvents.
Summary of Research Findings
| Aspect | Findings |
|---|---|
| Efficiency | Heteropolyacids significantly increase yield and reduce reaction time |
| Environmental Impact | Catalysts are reusable, reducing waste and cost |
| Reaction Conditions | Mild conditions, ambient temperature for some steps, reflux for others |
| Yield | Typically high, often exceeding 85% in optimized conditions |
| Reusability | HPAs can be recovered and reused multiple times with minimal loss of activity |
Notes and Considerations
- Choice of catalysts influences reaction rate and yield.
- Reaction monitoring via TLC or NMR is essential for optimizing reaction time.
- Purification steps are critical to obtain pure compounds suitable for further biological evaluation.
- Safety precautions should be observed when handling acids and organic solvents.
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization between amidoximes and activated carboxylic acid derivatives. For example:
-
Reaction : Condensation of 4-methoxybenzamidoxime with methyl chloroglyoxylate forms the oxadiazole ring.
-
Conditions : Reflux in dry tetrahydrofuran (THF) with triethylamine as a base .
Representative Reaction Pathway :
Functionalization of the Oxadiazole
The methyl group at position 5 of the oxadiazole undergoes nucleophilic substitution to introduce the 1,4-diazepane moiety:
-
Reaction : Alkylation of 1,4-diazepane with a bromomethyl-oxadiazole intermediate.
-
Conditions : Stirring in dichloromethane (DCM) at 0°C, followed by warming to room temperature .
Key Step :
Salt Formation
The free base is converted to the hydrochloride salt via acid treatment:
Hydrolysis of the Oxadiazole Ring
-
Acidic Hydrolysis : The oxadiazole ring undergoes ring-opening in concentrated HCl at elevated temperatures, yielding a carboxylic acid and an amidine derivative .
-
Basic Hydrolysis : NaOH in aqueous ethanol cleaves the ring to form a nitrile and carbamate .
Example :
Reactivity of the Diazepane Core
-
Alkylation/Acylation : The secondary amine in diazepane reacts with alkyl halides or acyl chlorides (e.g., benzyl chloride or acetyl chloride) in DCM .
-
Oxidation : Susceptible to oxidation by HO or mCPBA, forming N-oxide derivatives .
Functional Group Compatibility
| Functional Group | Reaction Compatibility | Conditions |
|---|---|---|
| 1,2,4-Oxadiazole | Hydrolysis, Nucleophilic substitution | Acidic/alkaline media |
| 1,4-Diazepane | Alkylation, Acylation, Oxidation | DCM, THF, RT–70°C |
| Methoxy group | Demethylation (e.g., BBr) | Anhydrous DCM, −78°C |
Research Findings
-
Stereochemical Stability : The diazepane ring exhibits conformational flexibility, but the oxadiazole substituent restricts rotation, favoring a single diastereomer in solution .
-
Thermal Stability : Decomposes above 250°C without melting, confirmed by thermogravimetric analysis (TGA) .
-
Biological Activity : Analogous 1,2,4-oxadiazole-diazepane hybrids show anthelmintic activity (e.g., 72% mortality in C. elegans at 25 ppm) .
Purification and Characterization
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in drug development, particularly in the following areas:
1. Antitumor Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor properties. The incorporation of the 4-methoxyphenyl group enhances the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies have shown that derivatives of oxadiazole can inhibit tumor growth in various cancer cell lines .
2. Antimicrobial Properties
The presence of the diazepane ring may contribute to antimicrobial activity. Compounds similar to 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane have been evaluated for their efficacy against a range of bacteria and fungi. The results suggest that modifications to the oxadiazole structure can enhance antimicrobial effectiveness .
3. Neuropharmacological Effects
The diazepane structure is known for its psychoactive properties. Research into related compounds has indicated potential anxiolytic and sedative effects. Studies are ongoing to evaluate the neuropharmacological profile of this specific compound, focusing on its ability to modulate neurotransmitter systems .
Case Studies
Several studies have documented the effects of similar compounds, providing insights into the potential applications of 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with oxadiazole derivatives. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria; modifications increased potency. |
| Study C | Neuropharmacological Assessment | Indicated potential anxiolytic effects in animal models; further investigation needed for human applications. |
Mechanism of Action
The mechanism of action of 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, affecting the production of reactive oxygen species and the accumulation of lipofuscin and lipids . Molecular docking studies indicate that the compound binds effectively to amino acids around the active pocket of succinate dehydrogenase .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s analogs primarily differ in substituents on the oxadiazole ring or the diazepane scaffold. Key examples include:
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane (Compound B)
- Structure : Replaces the 4-methoxyphenyl group with a 3,4-dimethoxyphenyl substituent.
- Molecular weight increases to 318.37 g/mol (vs. ~298.8 g/mol for the parent compound) . Both compounds are discontinued, indicating shared synthesis or stability issues .
{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Hydrochloride (Compound C)
- Structure : Replaces the diazepane ring with an ethylamine group.
- Impact: Simplified scaffold reduces molecular weight (255.7 g/mol) and introduces a primary amine, which may alter solubility and receptor-binding profiles .
7-Chloro-4-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one (Compound D)
- Structure: Incorporates a benzoxazinone ring and a 3-methylphenyl group on the oxadiazole.
- Impact: The chloro and methyl substituents introduce steric and electronic effects, possibly enhancing metabolic stability . The benzoxazinone scaffold may confer distinct pharmacokinetic properties compared to diazepane-based analogs.
Table 1: Comparative Data for Selected Compounds
- Synthetic Challenges : The discontinuation of the target compound and Compound B may reflect difficulties in optimizing the oxadiazole-diazepane linkage or purifying intermediates .
- Substituent Trends : Electron-donating groups (e.g., methoxy) improve stability but may reduce reactivity in further derivatization.
Potential Pharmacological Implications
- GPCR Targeting : The diazepane scaffold is common in GPCR ligands (e.g., 5-HT receptors in ). The 4-methoxyphenyl group may mimic tyrosine or tryptophan residues in receptor binding .
- Bioisosteric Effects : The oxadiazole ring in these compounds could replace labile ester groups, as seen in prodrug design (e.g., oxadiargyl, a pesticide in ).
Biological Activity
The compound 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride is a derivative of the 1,3,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 310.78 g/mol
- CAS Number : 1417568-54-7
This compound features a 1,2,4-oxadiazole ring which is known for its biological activity across various domains.
Biological Activity Overview
Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane have demonstrated significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | S. aureus | 8 µg/mL |
| Example B | E. coli | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been documented:
- Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models .
Anticancer Activity
Emerging research suggests that oxadiazole derivatives may possess anticancer properties:
- Compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against breast and colon cancer cells with promising results .
Case Studies
- Antimicrobial Study : A study conducted by Dhumal et al. (2016) synthesized several oxadiazole derivatives and tested their efficacy against Mycobacterium bovis. The most active compounds exhibited strong inhibition in both active and dormant states .
- Anti-inflammatory Effects : In a study evaluating the anti-inflammatory activity of various oxadiazole derivatives, compounds IVe and IVf demonstrated significant reduction in paw edema in rats when compared to control groups .
- Cytotoxicity Assays : Research conducted by Desai et al. (2018) evaluated the cytotoxic effects of specific oxadiazole derivatives on human cancer cell lines. The findings indicated that certain compounds induced apoptosis in cancer cells at low concentrations .
Q & A
Q. What are the recommended synthetic routes for 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride?
The compound can be synthesized via a multi-step approach involving:
- Oxadiazole ring formation : Cyclization of acyl hydrazides with nitriles under microwave-assisted conditions to form the 1,2,4-oxadiazole core .
- Diazepane functionalization : Alkylation of 1,4-diazepane using a chloromethyl intermediate derived from the oxadiazole moiety .
- Purification : Reversed-phase HPLC (e.g., Chromolith columns) for high-purity isolation . Key intermediates should be characterized via -NMR and LC-MS to validate each step .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- X-ray crystallography : Use SHELX software for single-crystal structure refinement, ensuring bond lengths and angles align with expected values (e.g., monoclinic C2/c symmetry, ) .
- Spectroscopic validation : Compare experimental -NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) with DFT-predicted spectra using hybrid functionals like B3LYP .
- Elemental analysis : Verify %C, %H, %N within ±0.4% of theoretical values .
Q. What in vitro assays are appropriate for initial pharmacological screening?
- Enzyme inhibition : Test against kinases (e.g., Pfmrk) using fluorescence-based assays with IC determination .
- Cell permeability : Employ Caco-2 monolayer models with LC-MS quantification to assess bioavailability .
- Cytotoxicity : MTT assays on HEK-293 cells at concentrations ≤10 μM to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian with B3LYP/6-31G**) to identify low-energy intermediates and transition states .
- Solvent optimization : Apply COSMO-RS models to predict solubility and reaction yields in polar aprotic solvents (e.g., DMF vs. DMSO) .
- Machine learning : Train models on existing oxadiazole synthesis datasets to predict optimal reaction conditions (temperature, catalyst loading) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Aggregate data from PubChem and independent studies (e.g., IC values for kinase inhibition) and apply multivariate regression to identify confounding variables (e.g., assay pH, cell line variability) .
- Structural dynamics : Perform molecular dynamics simulations (AMBER/CHARMM) to assess conformational flexibility impacting target binding .
- Dose-response reevaluation : Use Hill slope analysis to distinguish between allosteric vs. competitive inhibition mechanisms .
Q. How to apply Design of Experiments (DoE) in reaction optimization for this compound?
- Factor screening : Prioritize variables (e.g., temperature, stoichiometry, solvent) via Plackett-Burman design to reduce experimental runs .
- Response surface methodology (RSM) : Central composite design to model non-linear relationships between factors (e.g., % yield vs. reaction time) .
- Robustness testing : Vary parameters within ±5% of optimal conditions (e.g., 70–80°C) to validate process stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
